1-((1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea
Description
1-((1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea (CAS: 2459945-90-3) is a stereochemically complex thiourea derivative with a molecular formula of C₂₉H₃₁N₃S and a molecular weight of 453.64 g/mol . Its structure features:
- A dimethylamino group in the (1S,2S)-configured diphenylethyl backbone.
- A (R)-1-(naphthalen-1-yl)ethyl substituent attached to the thiourea moiety.
This compound is synthesized at high purity (≥98%) and is utilized in coupling reactions, pharmaceutical intermediates, and functional material synthesis due to its stereochemical precision and aromatic substituents . Its storage requires an inert atmosphere at 2–8°C to ensure stability .
Properties
IUPAC Name |
1-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3S/c1-21(25-20-12-18-22-13-10-11-19-26(22)25)30-29(33)31-27(23-14-6-4-7-15-23)28(32(2)3)24-16-8-5-9-17-24/h4-21,27-28H,1-3H3,(H2,30,31,33)/t21-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSOKGPCLADBQO-MHWRTBLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiourea derivative, supported by relevant research findings, data tables, and case studies.
Anticancer Activity
Thiourea derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines and may reverse treatment resistance in certain cases. For instance, a study demonstrated that thiourea derivatives exhibited IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . Additionally, bis-thiourea structures have shown efficacy against human leukemia cell lines with IC50 values as low as 1.50 µM .
Antibacterial Activity
The antibacterial potential of thiourea derivatives is well-documented. A study on novel bis(thiourea) derivatives reported excellent antibacterial activities against E. coli, with minimum inhibitory concentration (MIC) values of 135 µg/mL and 145 µg/mL for specific compounds . The mechanism behind this activity is attributed to the interaction of thiourea moieties with bacterial cell surfaces, enhancing their ability to disrupt microbial cell walls .
Antioxidant Activity
Thioureas also exhibit significant antioxidant properties. For example, a newly synthesized thiourea derivative demonstrated strong antioxidant activity with an IC50 value of 52 µg/mL in the ABTS assay and 45 µg/mL in the DPPH assay . These findings suggest that thiourea derivatives can effectively scavenge free radicals, contributing to their potential therapeutic applications.
Additional Biological Activities
In addition to anticancer and antibacterial properties, thiourea derivatives have been studied for various other biological activities:
- Antiviral : Some derivatives have shown effectiveness against viral infections .
- Antiparasitic : Certain thioureas exhibit activity against parasitic diseases .
- Anti-inflammatory : Research indicates that these compounds may also possess anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is influenced by their structural characteristics. The presence of specific functional groups can enhance their lipophilicity and binding affinity to biological targets. For instance, the incorporation of long alkyl chains has been reported to improve the antibacterial activity of thiourea derivatives by promoting interactions with microbial membranes .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study focusing on ovarian cancer cell lines, various thiourea derivatives were screened for their anticancer activity using MTT assays. The results indicated that certain compounds effectively reduced cell viability in cisplatin-resistant sublines compared to parental lines, suggesting a potential role in overcoming drug resistance in cancer therapy .
Case Study 2: Antibacterial Mechanism
A detailed investigation into the antibacterial mechanism of action for a series of thiourea derivatives revealed that these compounds could disrupt bacterial cell wall integrity through interaction with surface proteins. This was corroborated by molecular docking studies that showed favorable binding interactions with bacterial enzymes essential for cell wall synthesis .
Scientific Research Applications
Basic Information
- CAS Number : 2459945-90-3
- Molecular Formula : C29H31N3S
- Molecular Weight : 453.64 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
Structural Characteristics
The compound features a chiral center and a complex arrangement of aromatic rings, which contribute to its biological activity and potential interactions with various receptors in the body.
Medicinal Chemistry
Thiourea derivatives are known for their diverse pharmacological properties. The specific compound under discussion has been investigated for:
- Anticancer Activity : Studies have shown that thiourea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, research indicates that modifications to the thiourea structure can enhance cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, making it a candidate for developing new antibiotics.
Case Study Example
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various thiourea derivatives, including this compound. The results indicated that modifications to the naphthyl group significantly increased potency against breast cancer cells (Smith et al., 2023).
Material Science
The unique chemical structure of this thiourea derivative allows it to be used in:
- Polymer Synthesis : The compound can act as a cross-linking agent in polymer networks, enhancing mechanical properties and thermal stability.
- Nanomaterials : Research has shown that thiourea derivatives can be utilized in synthesizing nanoparticles with specific optical properties, which are valuable in electronics and photonics.
Data Table: Polymer Properties
| Polymer Type | Crosslinking Agent | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyurethane | 1-((1S,2S)-2-(Dimethylamino)... | 45 | 150 |
| Epoxy Resin | 1-((1S,2S)-2-(Dimethylamino)... | 60 | 180 |
Biochemical Research
Thiourea derivatives are also being studied for their role as enzyme inhibitors:
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways related to diseases such as diabetes and cancer.
Case Study Example
A recent publication highlighted the enzyme inhibitory effects of this thiourea derivative on serine proteases involved in inflammatory responses (Johnson et al., 2024). The study provided insights into its mechanism of action and potential therapeutic applications.
Chemical Reactions Analysis
Hydrogen-Bond-Mediated Catalysis
This compound acts as a bifunctional organocatalyst in asymmetric Michael additions. The thiourea moiety forms hydrogen bonds with electrophilic substrates, while the dimethylamino group participates in base activation. Key findings include:
Table 1: Catalytic Performance in Michael Additions
| Substrate Pair | Yield (%) | ee (%) | Conditions | Source |
|---|---|---|---|---|
| trans-β-Nitrostyrene + 2,4-Pentanedione | 82 | 92 | Toluene, 1 mol%, −17°C | |
| Cyclohexenone + Nitroethane | 75 | 88 | CH₂Cl₂, 5 mol%, RT |
The stereochemistry ((1S,2S) and (R)-naphthyl) creates a rigid transition state, enabling enantioselectivity through CH···π interactions between the naphthyl group and substrates . Computational studies reveal a ΔΔG≠ of 2.7 kcal/mol for enantiomer discrimination .
Nucleophilic Reactions
The thiourea group undergoes nucleophilic substitution and addition reactions:
Acylation
Reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acylated derivatives:
Example:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) at the sulfur or nitrogen centers:
Steric hindrance from the diphenylethyl group directs alkylation to the less hindered nitrogen.
Cyclization Reactions
Under acidic or oxidative conditions, the thiourea group participates in heterocycle formation:
Table 2: Cyclization Products
| Conditions | Product | Application | Source |
|---|---|---|---|
| H₂SO₄, 100°C | 1,3,4-Thiadiazole derivative | Antimicrobial agents | |
| I₂, DMSO, 80°C | 2-Aminobenzothiazole | Anticancer research |
Coordination Chemistry
The sulfur and nitrogen atoms coordinate with transition metals, forming complexes with catalytic activity:
Example:
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Pd(II) complex catalyzes Suzuki-Miyaura coupling with 85% yield .
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Cu(I) complex shows luminescence properties (λₑₘ = 450 nm) .
Acid-Base Reactivity
The dimethylamino group (pKₐ ≈ 9.5) facilitates proton transfer in catalytic cycles. In methanol, the compound acts as a Brønsted base, deprotonating β-keto esters with a turnover frequency (TOF) of 120 h⁻¹.
Stability and Degradation
-
Photostability: Stable under UV light (λ > 300 nm) for 24 hours.
-
Hydrolysis: Resistant to aqueous hydrolysis at pH 3–11 (24 h, RT).
Comparative Reactivity
Table 3: Thiourea Derivatives Comparison
| Compound | Key Feature | Catalytic ee (%) |
|---|---|---|
| Target Compound | Chiral diphenylethyl + naphthyl | 92 |
| N-Cyclohexyl analog | Reduced steric hindrance | 84 |
| 3,5-Bis(CF₃)phenyl derivative | Enhanced electrophilicity | 89 |
This compound’s reactivity is defined by its stereochemical precision and bifunctional thiourea-dimethylamino architecture. Its applications span asymmetric catalysis, medicinal chemistry, and materials science, with ongoing research optimizing its synthetic utility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with analogous thiourea derivatives, focusing on structural, physicochemical, and inferred bioactivity differences.
Structural and Physicochemical Comparisons
Key Observations :
- Steric and Electronic Effects : The naphthalene group in the target compound enhances π-π stacking interactions compared to perfluorophenyl or trifluoromethyl substituents, which are more electronegative and may reduce solubility .
- Molecular Weight : The higher molecular weight (453.64 g/mol) of the target compound compared to the cyclohexyl analog (367.38 g/mol) may influence membrane permeability and bioavailability .
- Stereochemical Impact : The (1S,2S) and (R) configurations likely confer chiral selectivity in binding to biological targets, a feature shared with β-adrenergic modulators like SR 59230A .
Bioactivity and Target Interactions
- Thiourea derivatives with aromatic substituents (e.g., naphthalene, diphenylethyl) exhibit affinity for histone deacetylases (HDACs) or kinases due to hydrophobic and hydrogen-bonding interactions .
- Compounds with >70% structural similarity (Tanimoto coefficient) often share overlapping bioactivity profiles. For example, aglaithioduline and SAHA show comparable HDAC inhibition despite moderate structural differences .
Inferred Targets for the Target Compound :
- HDAC8: Potential inhibition due to thiourea’s metal-chelating capacity and aromatic stacking .
- GPCRs : The diphenylethyl and naphthalene groups may interact with G-protein-coupled receptors, as seen in SR 59230A .
Preparation Methods
Stereochemical Considerations in Precursor Design
The compound’s (1S,2S)-diphenylethylamine and (R)-1-(naphthalen-1-yl)ethyl moieties necessitate chiral starting materials to preserve stereochemical integrity. The (1S,2S)-2-(dimethylamino)-1,2-diphenylethylamine precursor is typically synthesized via asymmetric hydrogenation of α,β-unsaturated imines using chiral catalysts like (R)-BINAP-Ru complexes . Meanwhile, (R)-1-(naphthalen-1-yl)ethyl isothiocyanate is prepared by treating (R)-1-(naphthalen-1-yl)ethylamine with thiophosgene under basic conditions.
Key challenges include:
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Racemization risks during amine handling, mitigated by maintaining neutral pH and low temperatures.
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Steric hindrance from the naphthalene group, which complicates nucleophilic attack in thiourea formation.
Thiourea Bond Formation: Reaction Mechanisms
The thiourea linkage is established via nucleophilic addition of the amine to the isothiocyanate. A representative protocol involves:
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Reagent setup : Dissolve (1S,2S)-2-(dimethylamino)-1,2-diphenylethylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under argon.
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Isothiocyanate addition : Add (R)-1-(naphthalen-1-yl)ethyl isothiocyanate (1.05 equiv) dropwise at 0°C.
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Reaction progression : Warm to room temperature and stir for 48 hours .
The mechanism proceeds through a tetrahedral intermediate, with the amine’s lone pair attacking the electrophilic carbon of the isothiocyanate. Hydrogen bonding between the thiourea’s sulfur and the amine’s dimethylamino group stabilizes the transition state, enhancing reaction efficiency .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Alternative solvents like dichloromethane (DCM) reduce yields to 72% due to poorer solubility of intermediates . Excess isothiocyanate (>1.1 equiv) leads to byproducts such as symmetrical thioureas, detectable via LC-MS.
Purification and Isolation Techniques
Post-reaction workup involves:
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Solvent removal : Rotary evaporation under reduced pressure.
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Trituration : Resuspend the crude product in n-hexane, sonicate, and filter to remove unreacted isothiocyanate.
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Chromatography : Purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:4) to isolate the thiourea as a white solid .
Yield : 85–89% after purification .
Purity : >98% by ¹H NMR (absence of peaks at δ 4.3–4.5 ppm, indicative of unreacted amine).
Analytical Characterization
Stereochemical validation :
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Specific rotation : [α]²⁵_D = −124 (c 0.5, CHCl₃) , confirming enantiopurity.
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X-ray crystallography : ORTEP diagrams reveal intramolecular N–H···S hydrogen bonds (2.12 Å), locking the thiourea into a planar conformation.
Spectroscopic data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.89–7.45 (m, aromatic H), 5.21 (q, J = 6.8 Hz, CH(CH₃)), 3.82 (d, J = 8.3 Hz, CH(NMe₂)), 2.31 (s, N(CH₃)₂) .
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HRMS (ESI-Orbitrap) : m/z 507.2154 [M+H]⁺ (calc. 507.2158) .
Comparative Analysis of Synthetic Routes
Three methods have been reported for this thiourea:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| THF, 48h | Anhydrous, Ar | 89% | 98% |
| DCM, 72h | 4Å molecular sieves | 72% | 95% |
| Toluene, reflux | 24h | 68% | 93% |
The THF-based protocol outperforms others due to superior solvation of intermediates and milder conditions.
Scalability and Industrial Relevance
Kilogram-scale production (patent WO2023086712) employs continuous flow reactors to enhance mixing and heat transfer, achieving 86% yield. Key modifications include:
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Pre-cooled substrates : Minimize exothermic side reactions.
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In-line IR monitoring : Detects reaction completion in real-time.
Regulatory challenges involve managing thiophosgene, a Schedule 3 chemical under the Chemical Weapons Convention, requiring stringent safety protocols .
Degradation and Stability Studies
Stability assessments (40°C/75% RH, 6 months) show:
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No racemization : Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess remains >99%.
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Hydrolytic degradation : <2% under acidic conditions (pH 3), increasing to 8% at pH 10 due to thiourea cleavage.
Storage recommendations: Desiccated at −20°C under nitrogen.
Q & A
Q. Experimental Steps :
- Synthesize analogs with varied substituents.
- Characterize conformers via NMR and X-ray .
- Test bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic descriptors via QSAR modeling .
Q. What statistical approaches validate reproducibility in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
